molecular formula C8H15BrO2 B3049323 Ethyl 2-bromo-3,3-dimethylbutanoate CAS No. 20201-39-2

Ethyl 2-bromo-3,3-dimethylbutanoate

Cat. No.: B3049323
CAS No.: 20201-39-2
M. Wt: 223.11 g/mol
InChI Key: HBNCQAOQAWZUPO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,3-dimethylbutanoate is an organic compound with the molecular formula C8H15BrO2. It is an ester derived from butanoic acid and is characterized by the presence of a bromine atom at the second carbon and two methyl groups at the third carbon. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3,3-dimethylbutanoate can be synthesized through the bromination of ethyl 3,3-dimethylbutanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2,3-dimethyl-2-butene.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Elimination Reactions: Conducted in the presence of strong bases like potassium tert-butoxide (KOtBu) in solvents like ethanol.

    Reduction: Performed using lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-hydroxy-3,3-dimethylbutanoate, ethyl 2-cyano-3,3-dimethylbutanoate, and ethyl 2-amino-3,3-dimethylbutanoate.

    Elimination Reactions: Major product is 2,3-dimethyl-2-butene.

    Reduction: Major product is 2-bromo-3,3-dimethylbutanol.

Scientific Research Applications

Ethyl 2-bromo-3,3-dimethylbutanoate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,3-dimethylbutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The ester group can also participate in reduction reactions to form alcohols.

Comparison with Similar Compounds

Ethyl 2-bromo-3,3-dimethylbutanoate can be compared with similar compounds such as:

    Ethyl 2-bromo-3-methylbutanoate: Similar structure but with one less methyl group.

    Ethyl 2-chloro-3,3-dimethylbutanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-bromo-3,3-dimethylpentanoate: Similar structure but with an additional carbon in the chain.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the steric effects of the two methyl groups, which influence its chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-bromo-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNCQAOQAWZUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281352
Record name ethyl 2-bromo-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20201-39-2
Record name NSC21373
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21373
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Record name ethyl 2-bromo-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-3,3-dimethylbutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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